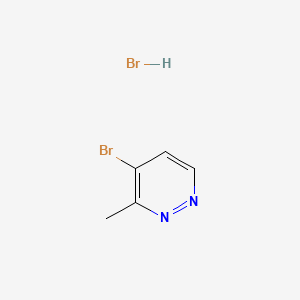

4-Bromo-3-methylpyridazine hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6Br2N2 |

|---|---|

Molecular Weight |

253.92 g/mol |

IUPAC Name |

4-bromo-3-methylpyridazine;hydrobromide |

InChI |

InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H |

InChI Key |

FQQIJKLXJPONJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=N1)Br.Br |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 4 Bromo 3 Methylpyridazine

Advanced Studies of Nucleophilic Aromatic Substitution on Pyridazine (B1198779) Rings

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridazines. wikipedia.org The electron-withdrawing character of the two ring nitrogens facilitates the attack of nucleophiles, making compounds like 4-bromo-3-methylpyridazine (B15056076) valuable substrates for synthetic transformations. wikipedia.orgnih.gov

The most common mechanism for nucleophilic aromatic substitution on activated aromatic rings is the SNAr addition-elimination pathway. chemistrysteps.comlibretexts.org This two-step process is particularly relevant for halogenated diazines like pyridazines. wur.nl

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the bromine atom at the C4 position). libretexts.org This step is typically the rate-determining step of the reaction. researchgate.net The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity of the pyridazine ring is temporarily disrupted in this tetrahedral intermediate. libretexts.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In pyridazine systems, the negative charge is effectively delocalized onto the electronegative nitrogen atoms, which act as activating groups, stabilizing the intermediate. wikipedia.orgnih.gov In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. chemistrysteps.com The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions; this is because the first, rate-limiting step is the nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom. chemistrysteps.com

| Stage | Description | Key Features |

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom bonded to the bromine, breaking the aromatic π-system. | Forms a tetrahedral carbon center (sp3 hybridized). libretexts.org This is typically the rate-determining step. |

| 2. Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed. | The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the complex. wikipedia.org |

| 3. Elimination | The leaving group (bromide) is expelled, and the aromatic system is reformed. | A fast step that restores the energetically favorable aromaticity of the pyridazine ring. |

It is important to note that other radical-based nucleophilic substitution mechanisms, such as the SRN1 (substitution nucleophilic radical chain) mechanism, have also been observed in heteroaromatic systems, including halogenated pyridazines. acs.org

An alternative mechanism for nucleophilic substitution on aryl halides is the elimination-addition pathway, which proceeds through a highly reactive hetaryne intermediate, such as a pyridyne. chemistrysteps.comwur.nl This mechanism typically requires very strong basic conditions, such as the use of potassium amide in liquid ammonia. wur.nl

The process involves two main steps:

Elimination: A strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group. This is followed by the elimination of the halide, forming a strained triple bond within the aromatic ring—the pyridyne intermediate. chemistrysteps.com

Addition: The nucleophile (e.g., ammonia) then adds to the pyridyne, followed by protonation to give the final product. wur.nl

While the formation of pyridyne intermediates from halogenopyridines has been documented, their generation from pyridazines is less common. wur.nlnih.gov The presence of two adjacent nitrogen atoms can influence the stability and subsequent reactivity of the aryne intermediate. Studies on 3,4-pyridynes generated from pyridine (B92270) precursors have shown that they are valuable for creating highly substituted pyridines, but their reactions can suffer from a lack of regioselectivity unless directing groups are used to influence the nucleophilic addition. nih.gov Experimental evidence for pyridyne intermediates often comes from trapping experiments or the observation of "cine-substitution," where the incoming nucleophile attaches to the carbon adjacent to the one that originally held the leaving group. wur.nl

Electrophilic and Radical Functionalization Pathways

Pyridazine, like pyridine, is generally unreactive towards electrophilic aromatic substitution (EAS). researchgate.netuoanbar.edu.iq This low reactivity is attributed to two main factors:

Inductive Effect: The highly electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the ring and deactivates it towards attack by electrophiles. uoanbar.edu.iq

Protonation: In the strongly acidic conditions often required for EAS reactions, the basic nitrogen atoms are protonated, forming a pyridazinium cation. This positive charge further and more strongly deactivates the ring. uoanbar.edu.iqrsc.org

When electrophilic substitution does occur, it is predicted to happen at the positions least deactivated by the nitrogen atoms. For pyridine, this is the 3-position (meta-position). uoanbar.edu.iqquora.com Theoretical studies on pyridazine and other azines show that the highest occupied molecular orbitals (HOMOs) are often not the aromatic π orbitals, which helps explain the low reactivity. researchgate.net For 4-bromo-3-methylpyridazine, the regioselectivity of a potential electrophilic attack would be influenced by the combined directing effects of the two ring nitrogens, the methyl group, and the bromo group.

| Substituent | Position | Type | Effect on Ring | Directing Influence |

| Ring Nitrogens | 1 and 2 | Deactivating | Strongly deactivating (-I, -M) | Directs incoming electrophiles away from adjacent (α) and para-like (γ) positions. |

| Methyl Group | 3 | Activating | Weakly activating (+I, hyperconjugation) | Ortho-, para-directing. |

| Bromo Group | 4 | Deactivating | Weakly deactivating (-I, +M) | Ortho-, para-directing. |

Considering these competing effects, predicting the precise location of electrophilic attack is complex and would likely require harsh reaction conditions with a high probability of yielding a mixture of products or no reaction.

While the pyridazine ring itself is unreactive to radical attack, the methyl group at the C3 position offers a site for free-radical substitution. This reaction, analogous to benzylic bromination, typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. daneshyari.combyjus.com

The mechanism proceeds via a standard free-radical chain reaction involving three stages: byjus.commasterorganicchemistry.com

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates a small concentration of bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridazinyl-methyl radical and HBr. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) or NBS itself to form the brominated product and a new bromine radical, which continues the chain. daneshyari.comucr.edu

Termination: The reaction ceases when two radicals combine. byjus.com

Studies on the free-radical bromination of unsymmetrical dimethylpyridines have shown that the nitrogen atom in the ring has an inductively deactivating effect on the reaction. daneshyari.com The selectivity of the reaction is high, favoring the formation of the more stable radical intermediate. masterorganicchemistry.com For 4-bromo-3-methylpyridazine, radical bromination would be expected to selectively occur at the 3-methyl group, yielding 4-bromo-3-(bromomethyl)pyridazine.

| Stage | Reaction Example |

| Initiation | Initiator → 2 R• R• + NBS → R-Br + Succinimidyl• |

| Propagation | Pyridazine-CH₃ + Br• → Pyridazine-CH₂• + HBr Pyridazine-CH₂• + Br₂ → Pyridazine-CH₂Br + Br• |

| Termination | Br• + Br• → Br₂ Pyridazine-CH₂• + Br• → Pyridazine-CH₂Br 2 Pyridazine-CH₂• → Dimer |

Non-Covalent Interactions and Halogen Bonding in Pyridazine Systems

Non-covalent interactions play a critical role in determining the solid-state structure, crystal packing, and physicochemical properties of molecular solids. nih.govrsc.org In 4-bromo-3-methylpyridazine, several types of non-covalent interactions are possible.

Hydrogen Bonding: Although the pyridazine ring lacks hydrogen bond donors, the two nitrogen atoms are effective hydrogen bond acceptors. nih.gov In the presence of suitable donors (like the HBr in the hydrobromide salt or solvent molecules), N···H hydrogen bonds can form, significantly influencing the crystal lattice. nih.gov

π-π Stacking: The electron-deficient pyridazine ring can engage in π-π stacking interactions with other aromatic rings. These interactions are a key feature in the molecular recognition and crystal engineering of many heterocyclic systems. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.orgnih.gov The bromine atom in 4-bromo-3-methylpyridazine, particularly due to the electron-withdrawing nature of the pyridazine ring, can have a region of positive electrostatic potential on its outer surface (a σ-hole). This region can interact favorably with electron donors, such as the nitrogen lone pairs of an adjacent pyridazine molecule (Br···N halogen bond) or other Lewis bases present in the crystal. rsc.org These interactions are directional and can be a powerful tool for controlling supramolecular assembly. nih.gov

Computational and Spectroscopic Analysis of Halogen-Halogen and Halogen-Nitrogen Interactions

The study of non-covalent interactions, such as those involving halogen atoms, is crucial for understanding molecular recognition and crystal engineering. While data for 4-Bromo-3-methylpyridazine is not available, computational and spectroscopic techniques are standardly employed to characterize these interactions in analogous systems.

Computational Analysis: Density Functional Theory (DFT) is a primary tool for investigating halogen bonds. nih.gov Calculations can predict the geometry and strength of these interactions. A key feature identified through these computations is the "sigma-hole" (σ-hole), a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which interacts with a Lewis base (like the nitrogen atom of another molecule). unimi.it For a hypothetical dimer of 4-Bromo-3-methylpyridazine, one could expect a C-Br···N interaction where the bromine atom of one molecule interacts with a pyridazine nitrogen of another. DFT calculations, such as those performed at the BLYP-D3(BJ)/TZ2P level of theory for similar bromobenzene-pyridine complexes, can quantify the interaction energies, which are composed of electrostatic, orbital, dispersion, and Pauli repulsion components. nih.gov

For halogen-halogen interactions (e.g., Br···Br), there are two common geometries: Type I, where the C-Br···Br angle is symmetric, and Type II, where the C-Br···Br angle is close to 90° and the other is near 180°. DFT calculations can determine the relative stability and interaction energies of these conformations.

Spectroscopic Analysis: NMR spectroscopy is a powerful experimental technique for studying halogen bonds in solution and the solid state. nih.gov The formation of a halogen bond (R-X···Y) can induce changes in the chemical shifts of nuclei near the interaction site. For instance, ¹³C NMR chemical shifts of the carbon atom covalently bonded to the halogen can be sensitive to the formation of a halogen bond. mdpi.comolemiss.edu Similarly, ¹⁵N NMR could detect changes in the electronic environment of the pyridazine nitrogen atoms upon interaction with the bromine's σ-hole. While specific data for 4-Bromo-3-methylpyridazine is unavailable, studies on other halogenated heterocycles show clear correlations between spectroscopic markers and halogen bond strength. mdpi.com

Infrared (IR) spectroscopy can also probe changes in vibrational frequencies upon halogen bond formation. The stretching frequency of the C-Br bond might shift, although these shifts can be complex, sometimes moving to higher (blue shift) or lower (red shift) wavenumbers depending on the strength of the interaction. mdpi.com

| Interaction Type | Interaction Energy (kcal/mol) | Donor-Acceptor Distance (Å) | C-Br···N Angle (°) |

| C₆H₅Br ··· Pyridine | -4.5 to -5.5 | ~2.90 | ~175-180 |

Note: This data is for a model system (Bromobenzene-Pyridine) calculated at the BLYP-D3(BJ)/TZ2P level of theory and is intended to be illustrative of the type of data generated in such studies. nih.gov Data for 4-Bromo-3-methylpyridazine is not available.

Influence of Halogen Bonding on Molecular Self-Assembly and Reactivity

Halogen bonding is a highly directional and tunable interaction that plays a significant role in guiding the formation of supramolecular structures (molecular self-assembly) in the solid state. The specific geometry of these bonds helps dictate the crystal packing of molecules.

Reactivity: The formation of halogen bonds can influence chemical reactivity by pre-organizing reactants or stabilizing transition states. By bringing molecules into a specific orientation, a halogen bond can enhance the rate or selectivity of a reaction. For example, a halogen bond could hold a substrate in a particular conformation within an enzyme's active site or a synthetic catalyst's binding pocket. While no studies demonstrate this for 4-Bromo-3-methylpyridazine, the principle is well-established in the field of halogen-bond-based catalysis.

| Synthon Type | Description | Typical Geometry |

| C-X···N | A halogen atom on one molecule interacts with a nitrogen atom on another. | Typically linear (angle ≈ 180°) |

| C-X···X-C (Type I) | Symmetric interaction between two halogen atoms. | θ₁ ≈ θ₂ |

| C-X···X-C (Type II) | T-shaped interaction between two halogen atoms. | θ₁ ≈ 180°, θ₂ ≈ 90° |

| C-X···Anion⁻ | A halogen atom interacts with an anion (e.g., Br⁻). | Strong, linear interaction |

Note: This table presents generalized information on common synthons. Specific examples for 4-Bromo-3-methylpyridazine are not available in the literature.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-3-methylpyridazine (B15056076) hydrobromide, both ¹H NMR and ¹³C NMR would provide critical data for confirming its constitution, including the specific placement of the bromo and methyl substituents on the pyridazine (B1198779) ring (regiochemistry).

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is indicative of its local electronic environment. The protons on the pyridazine ring would appear as distinct signals in the aromatic region of the spectrum. The presence of the hydrobromide salt would likely cause a general downfield shift of the ring protons due to the protonation of one of the ring nitrogen atoms, which deshields the adjacent protons. The methyl group would appear as a singlet in the upfield region. The integration of these signals would confirm the ratio of protons in the molecule, while the coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons, confirming their relative positions.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in 4-Bromo-3-methylpyridazine hydrobromide would produce a distinct signal. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other ring carbons would confirm the substitution pattern and the position of protonation. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively correlate proton and carbon signals, cementing the regiochemical assignment.

Illustrative NMR Data

The following table represents hypothetical NMR data for this compound, illustrating the type of information that would be obtained from such an analysis.

| Analysis Type | Atom | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | H5 | 8.0 - 8.5 | Doublet | Shifted downfield due to adjacent protonated nitrogen. |

| H6 | 9.0 - 9.5 | Doublet | Shifted significantly downfield due to proximity to two nitrogen atoms. | |

| -CH₃ | 2.5 - 3.0 | Singlet | Typical range for a methyl group on an aromatic ring. | |

| ¹³C NMR | C3 | 150 - 155 | Singlet | Carbon bearing the methyl group. |

| C4 | 125 - 130 | Singlet | Carbon bearing the bromine atom. | |

| C5 | 135 - 140 | Singlet | Aromatic CH. | |

| C6 | 155 - 160 | Singlet | Aromatic CH adjacent to two nitrogen atoms. | |

| -CH₃ | 20 - 25 | Singlet | Methyl carbon. |

X-ray Crystallography for Precise Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the pyridazine ring and the exact positions of the methyl and bromo substituents, leaving no ambiguity regarding the compound's regiochemistry. Furthermore, as a hydrobromide salt, the crystal structure would reveal which of the two pyridazine nitrogen atoms is protonated. Crucially, this analysis would also map out the intricate network of intermolecular interactions that stabilize the crystal lattice. These interactions would likely include strong hydrogen bonds between the protonated pyridazine nitrogen (N-H⁺) and the bromide anion (Br⁻). Other potential non-covalent interactions, such as π–π stacking between pyridazine rings or weaker C-H···Br interactions, could also be identified and quantified. mdpi.com Understanding these interactions is vital for comprehending the solid-state properties of the material.

Illustrative Crystallographic Data

The table below presents the kind of crystallographic data that would be generated for this compound.

| Parameter | Illustrative Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the crystal. |

| a (Å) | 7.5 | Unit cell dimension. |

| b (Å) | 12.0 | Unit cell dimension. |

| c (Å) | 8.5 | Unit cell dimension. |

| β (°) | 95.0 | Unit cell angle. |

| N-H···Br distance (Å) | 3.2 | Confirms hydrogen bonding between the cation and anion. |

| C4-Br bond length (Å) | 1.90 | Precise measurement of the carbon-bromine bond. |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

In the context of its synthesis, MS can be a valuable tool for reaction monitoring. By analyzing small aliquots of the reaction mixture over time, the disappearance of reactants and the appearance of the product can be tracked. More importantly, techniques like Electrospray Ionization (ESI-MS) are particularly adept at detecting charged intermediates that may be present in low concentrations during a reaction. This provides invaluable mechanistic insight into how the molecule is formed.

When the compound is subjected to fragmentation within the mass spectrometer (e.g., through electron ionization or collision-induced dissociation), it breaks apart in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that can help confirm the structure. For this compound, characteristic fragments would likely include the loss of the bromine atom or the methyl group. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks of nearly equal intensity separated by 2 m/z units for every bromine-containing fragment.

Illustrative Mass Spectrometry Data

This table shows potential mass spectrometry results for the cationic part of the molecule, [4-Bromo-3-methylpyridazine-H]⁺.

| Ion (m/z) | Relative Intensity (%) | Proposed Fragment Identity | Notes |

| 173/175 | 100 | [C₅H₆BrN₂]⁺ | Molecular ion peak (M+H)⁺, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 158/160 | 20 | [C₄H₃BrN₂]⁺ | Loss of the methyl group (•CH₃). |

| 94 | 45 | [C₅H₆N₂]⁺ | Loss of the bromine atom (•Br). |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present and the nature of the chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridazine ring. The presence of the hydrobromide salt would result in a broad and strong absorption band corresponding to the N⁺-H stretch, which is a key indicator of protonation. The C-Br bond would exhibit a stretching vibration in the fingerprint region of the spectrum (typically below 800 cm⁻¹).

Raman spectroscopy would provide complementary information. While the N⁺-H stretch is often weak in Raman, the symmetric vibrations of the pyridazine ring are typically strong and can provide further structural confirmation. The C-Br stretch is also readily observable in the Raman spectrum. By comparing the experimental vibrational frequencies with those predicted from theoretical calculations (such as Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, offering deeper insight into the molecule's bonding characteristics.

Illustrative Vibrational Spectroscopy Data

This table provides representative vibrational frequencies that could be expected for this compound.

| Technique | Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Infrared (IR) | ~3100-3000 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch | |

| ~2700-2400 (broad) | N⁺-H Stretch | |

| ~1600-1450 | C=C and C=N Ring Stretching | |

| ~650 | C-Br Stretch | |

| Raman | ~1600 | Symmetric Ring Breathing Mode |

| ~650 | C-Br Stretch |

Computational and Theoretical Chemistry Applied to 4 Bromo 3 Methylpyridazine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying the structure, energy, and reactivity of pyridazine (B1198779) derivatives. researchgate.net By calculating the electron density, DFT can elucidate various chemical descriptors such as frontier molecular orbital energies (HOMO and LUMO), energy gaps, and ionization potentials, which are crucial for understanding molecular behavior. researchgate.netnih.gov

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving pyridazine scaffolds. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. uchicago.edu The activation energy of a reaction, which determines its rate, can be found by locating the transition state—a first-order saddle point on the potential energy surface. acs.org

For a hypothetical reaction, such as a nucleophilic substitution on the 4-bromo-3-methylpyridazine (B15056076) ring, DFT can be used to model the reaction pathway. rsc.org By calculating the free energy profile, researchers can identify the most favorable reaction mechanism. rsc.org This analysis provides a detailed, step-by-step view of bond-breaking and bond-forming processes. acs.orgrsc.org

Table 1: Illustrative Energy Profile Data for a Hypothetical Nucleophilic Substitution on a Pyridazine Derivative

This table demonstrates the type of data generated from a DFT analysis of a reaction pathway. Values are hypothetical.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Pyridazine Derivative + Nucleophile | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Intermediate Complex | -5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Substituted Pyridazine + Leaving Group | -15.7 |

Table data is illustrative and not from a specific study on 4-Bromo-3-methylpyridazine hydrobromide.

Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational calculations that helps predict molecular reactivity. chemrxiv.org The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netnih.gov

Electron-rich regions (negative MEP) are susceptible to electrophilic attack. For 4-bromo-3-methylpyridazine, these areas would be concentrated around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. researchgate.netnih.gov

Electron-poor regions (positive MEP) are prone to nucleophilic attack. These regions are typically found around hydrogen atoms and, in this specific molecule, potentially near the carbon atom bonded to the electronegative bromine atom. nih.gov

MEP analysis serves as a guide to understanding non-covalent interactions and predicting how the molecule will interact with other chemical species, such as receptors or reactants. chemrxiv.orgnih.gov

Table 2: Predicted MEP Features for 4-Bromo-3-methylpyridazine and Their Reactivity Implications

| Molecular Region | Predicted MEP Value | Implication for Reactivity |

| Pyridazine Nitrogen Atoms | Strongly Negative | Site for electrophilic attack, protonation, and hydrogen bonding. nih.gov |

| Carbon atom bonded to Bromine | Positive | Potential site for nucleophilic attack. mdpi.com |

| Aromatic Ring (π-system) | Negative (above/below plane) | Interaction with electrophiles or π-stacking. mdpi.com |

| Methyl Group Hydrogens | Slightly Positive | Weakly electrophilic character. |

Table predictions are based on general principles of MEP analysis applied to similar heterocyclic structures.

Ab Initio Quantum Chemical Calculations for Precise Thermochemical and Kinetic Data

Ab initio (Latin for "from the beginning") quantum chemical methods solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. nih.gov These methods, while computationally more demanding than DFT, can provide highly accurate thermochemical and kinetic data, often approaching experimental accuracy for smaller molecules. nih.gov

Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to calculate precise values for:

Thermochemical Data : Enthalpies of formation, bond dissociation energies, and reaction enthalpies. umsl.edu

Kinetic Data : Activation energies and reaction rate constants, which are essential for understanding reaction dynamics. dtic.mil

For 4-bromo-3-methylpyridazine, ab initio calculations could yield benchmark data for its stability and the energy barriers for its various potential reactions, providing a deeper understanding of its chemical behavior. nih.gov

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule like 4-bromo-3-methylpyridazine in various environments, particularly in solution. mdpi.comnih.gov

Key applications of MD simulations include:

Solvent Effects : MD simulations explicitly model the interactions between the solute (4-bromo-3-methylpyridazine) and surrounding solvent molecules. This is crucial for understanding how the solvent influences the molecule's structure, stability, and reactivity. researchgate.net For instance, simulations can reveal the structure of the solvation shell and identify specific interactions like hydrogen bonding between the pyridazine nitrogens and water molecules. nih.gov

The output of an MD simulation is a trajectory that contains the positions and velocities of all atoms over time, from which various properties, such as radial distribution functions and free energies of solvation, can be calculated. nih.govmdpi.com

Table 3: Goals and Potential Outputs of an MD Simulation of 4-Bromo-3-methylpyridazine in Water

| Simulation Goal | Key Output Parameter | Information Gained |

| Analyze Solvation Structure | Radial Distribution Function (g(r)) | Describes the probability of finding solvent molecules at a certain distance from solute atoms (e.g., water around N atoms). nih.gov |

| Study Hydrogen Bonding | H-bond lifetime analysis | Quantifies the stability and dynamics of hydrogen bonds between the solute and solvent. |

| Determine Solvation Free Energy | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | Provides a measure of the molecule's solubility and stability in the solvent. |

| Explore Conformational Dynamics | Root-Mean-Square Deviation (RMSD) | Measures the structural stability and conformational changes of the molecule over the simulation time. |

This table outlines the typical application of MD simulations for a solvated organic molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the quantum mechanical electron density (ρ). wikipedia.org QTAIM partitions a molecule into atomic basins and analyzes the properties of the electron density at critical points, particularly bond critical points (BCPs) found between two bonded atoms. wikipedia.orgscispace.com

Analysis of the electron density (ρ), its Laplacian (∇²ρ), and other parameters at the BCP allows for the classification of chemical bonds. muni.cz

Shared-shell interactions (covalent bonds) are characterized by a high value of ρ and a negative value of ∇²ρ at the BCP. muni.cz

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) typically show a low value of ρ and a positive value of ∇²ρ. muni.cz

Applying QTAIM to 4-bromo-3-methylpyridazine would allow for a quantitative description of the bonding within the pyridazine ring, as well as the nature of the C-Br and C-CH₃ bonds, providing insight into bond strength, polarity, and reactivity. amercrystalassn.org

Table 4: Illustrative QTAIM Parameters and Bond Type Interpretation

| Bond Type | Typical ρ(r) at BCP (a.u.) | Typical ∇²ρ(r) at BCP (a.u.) | Interpretation |

| Covalent (e.g., C=C) | > 0.20 | < 0 | Significant electron sharing between nuclei. |

| Polar Covalent (e.g., C-N) | ~0.15 - 0.25 | Can be small positive or negative | Electron density is shared but polarized towards the more electronegative atom. |

| Ionic / Hydrogen Bond | < 0.10 | > 0 | Depletion of electron density in the internuclear region; closed-shell interaction. |

Table data represents typical value ranges for interpreting QTAIM results.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to verify molecular structures and assignments. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net By comparing the calculated infrared and Raman spectra with experimental data, chemists can assign specific absorption bands to the vibrational modes of the molecule (e.g., C-H stretches, ring vibrations, C-Br stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for assigning peaks in complex experimental NMR spectra and confirming the constitution of the synthesized compound. nih.gov

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions. researchgate.net

For 4-bromo-3-methylpyridazine, these computational predictions would be invaluable for confirming its identity and understanding its electronic and vibrational characteristics. nih.gov

Diverse Research Applications of 4 Bromo 3 Methylpyridazine As a Chemical Synthon

Utilization in the Construction of Complex Fused Heterocyclic Systems

4-Bromo-3-methylpyridazine (B15056076) is a key starting material for the synthesis of intricate fused heterocyclic systems, which are prevalent in medicinal chemistry. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions enable the fusion of the pyridazine (B1198779) core with other ring systems, leading to novel polycyclic scaffolds.

One prominent application is in the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. These fused systems are of significant interest due to their wide range of biological activities. nih.gov The typical synthetic route involves the reaction of an aminopyridazine with an α-haloketone. By starting with or forming a derivative from 4-bromo-3-methylpyridazine, chemists can introduce specific substituents that modulate the biological and physical properties of the final fused product. The bromine atom can be replaced with various aryl, alkyl, or alkynyl groups, providing a powerful tool for building molecular complexity. organic-chemistry.org

The following table illustrates typical cross-coupling reactions where a bromo-pyridazine derivative is used to construct more complex molecules, highlighting the versatility of the bromo-group as a synthetic handle.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Fused System Example |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl) | Aryl-substituted Pyridazines |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) | Alkynyl-substituted Pyridazines |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | C-N | Amino-substituted Pyridazines |

This table presents generalized examples of reactions applicable to bromo-pyridazines for the construction of complex systems.

Role as a Key Intermediate in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The goal is to explore a wide region of chemical space to identify novel bioactive compounds. cam.ac.uk 4-Bromo-3-methylpyridazine hydrobromide is an ideal intermediate for DOS due to its functional handle (the bromo group) that allows for divergent synthesis pathways.

Starting from this single precursor, multiple, distinct molecular scaffolds can be generated. The bromine atom serves as a critical branching point. For instance, a Suzuki coupling reaction can introduce a wide variety of aryl or heteroaryl groups, creating one subset of a chemical library. nih.gov In parallel, a Sonogashira coupling can be used to introduce alkynyl fragments, which can then undergo further cyclization reactions to form a different family of compounds. organic-chemistry.org This approach allows for the rapid generation of a large number of related but structurally distinct molecules from a common starting material. The ability to easily functionalize the pyridazine ring at a specific position makes it a valuable tool for building compound libraries with high skeletal diversity. nih.gov

Development of Chemical Probes for Academic Biological Research (excluding clinical)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a cellular context. The development of potent and selective chemical probes is crucial for fundamental biological research. nih.gov The pyridazine scaffold is found in many biologically active compounds, making its derivatives attractive candidates for probe development. nih.govnih.gov

4-Bromo-3-methylpyridazine serves as a foundational scaffold for creating such probes. Through reactions like the Suzuki and Buchwald-Hartwig couplings, various functional groups can be appended to the pyridazine core. organic-chemistry.org These groups can be designed to enhance binding affinity and selectivity for a target protein. For example, a fragment known to bind to a specific enzyme can be coupled to the pyridazine ring, using the bromo-group as the attachment point. The resulting molecule can then be tested and optimized. The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, can contribute to specific hydrogen bonding or dipole-dipole interactions with the target protein, which is a key aspect of molecular recognition. nih.gov While not a probe itself, 4-bromo-3-methylpyridazine is a versatile starting point for the multi-step synthesis of customized molecules for biological interrogation.

Exploration in Advanced Material Science and Optoelectronic Applications

The field of material science is increasingly focused on organic molecules for applications in electronics and optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgrsc.org Molecules with extended π-conjugated systems are essential for these technologies, as they possess desirable electronic and photophysical properties. researchgate.net

Design and Synthesis of Novel Fluorescence Derivatization Reagents

Fluorescence derivatization is a technique used in analytical chemistry to attach a fluorescent tag to a non-fluorescent analyte, enabling its detection at very low concentrations using techniques like high-performance liquid chromatography (HPLC). nih.gov A good derivatization reagent must contain a reactive group that can covalently bind to the analyte and a fluorophore that emits light upon excitation.

While 4-bromo-3-methylpyridazine itself is not a conventional fluorophore, it can serve as a precursor for creating such reagents. The bromo group provides a reactive site for attaching the pyridazine moiety to an analyte, for example, one containing an amine or thiol group. The pyridazine ring itself can be part of a larger system that exhibits fluorescence. For instance, after coupling to an analyte, further chemical modification of the pyridazine or the introduction of other aromatic systems can lead to a highly fluorescent product. mdpi.com The design principle involves creating a "pro-fluorescent" probe, where the fluorescence is "turned on" or significantly enhanced upon reaction with the target analyte. mdpi.com The synthesis of aminopyridine-based fluorescent molecules demonstrates that heterocyclic scaffolds can be effective fluorophores, suggesting the potential for developing pyridazine-based derivatization reagents. mdpi.com

Future Research Directions and Emerging Paradigms in Halogenated Pyridazine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For halogenated pyridazines, this involves moving away from harsh reagents and reaction conditions towards greener alternatives.

One promising approach is the use of metal-free catalytic systems. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines offer a highly regioselective and efficient route to pyridazine (B1198779) derivatives under neutral, metal-free conditions. organic-chemistry.org This method boasts good functional group compatibility and a broad substrate scope, making it a sustainable alternative to some traditional metal-catalyzed methods. organic-chemistry.org

Another avenue is the development of one-pot synthesis procedures that minimize waste and energy consumption. For example, a one-pot, three-step procedure has been developed for the synthesis of pyridazine C-nucleosides, which involves a singlet oxygen [4+2] cycloaddition, reduction, and hydrazine (B178648) cyclization under neutral conditions. mdpi.com This "green" procedure highlights the potential for creating complex pyridazine derivatives in an environmentally conscious manner. mdpi.com

Furthermore, the use of greener solvents and catalysts is being explored. Research into deep eutectic solvents, for example, has shown promise for the preparation of dihydropyrimidin-2(1H)-thione derivatives without the need for a catalyst, offering a clean reaction profile and an easy workup. researchgate.net

| Strategy | Description | Advantages |

| Metal-Free Catalysis | Utilization of reactions like the aza-Diels-Alder to avoid heavy metal catalysts. organic-chemistry.org | Reduced toxicity, cost-effectiveness, and simpler purification. organic-chemistry.org |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.com | Increased efficiency, reduced waste, and energy savings. |

| Green Solvents | Employing environmentally benign solvents like water or deep eutectic solvents. researchgate.net | Reduced environmental impact and improved safety. researchgate.net |

Exploitation of Stereoselective and Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of halogenated pyridazines is a critical area of research.

Recent advances have seen the development of catalytic asymmetric inverse-electron-demand aza-Diels-Alder reactions. These reactions, utilizing labile electron-deficient azoalkenes and electron-rich alkenes, can produce pyridazines with excellent enantioselectivities. researchgate.net Preliminary studies on Pd-catalyzed carboamination of alkenyl hydrazones have also shown promise for the enantioselective synthesis of tetrahydropyridazines. researchgate.net

The challenge lies in controlling the stereochemistry at specific positions on the pyridazine ring. Future research will likely focus on the design of novel chiral catalysts and ligands that can effectively control the stereoselectivity of these transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis. These technologies can accelerate the discovery and optimization of new reactions and synthetic routes.

ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. beilstein-journals.orgnih.gov For halogenated pyridazine synthesis, AI can be used to:

Predict the regioselectivity and stereoselectivity of reactions, guiding chemists toward the most promising synthetic strategies.

Optimize reaction conditions such as temperature, solvent, and catalyst to maximize yield and minimize byproducts. beilstein-journals.org

Design novel synthetic routes to complex pyridazine derivatives, potentially uncovering more efficient and sustainable pathways. asiaresearchnews.com

Data-driven synthesis planning programs are being developed to integrate predictive models into medicinal chemistry workflows, which could significantly reduce the time and resources required for the synthesis of new molecular entities. nih.gov

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and endpoints.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and intermediates throughout a reaction. spectroscopyonline.comacs.orgacs.org This information is invaluable for:

Elucidating reaction mechanisms: Identifying transient intermediates can help to understand the step-by-step process of a reaction. rsc.org

Optimizing reaction conditions: Real-time data allows for the fine-tuning of parameters to improve reaction efficiency and selectivity.

Ensuring reaction completion: Monitoring the disappearance of starting materials and the appearance of products can confirm that a reaction has gone to completion.

For instance, in situ fluorescence spectroscopy has been used to visualize a temperature-dependent photoreaction process of a pyridazine N-oxide derivative in real-time. rsc.org

| Technique | Application in Pyridazine Synthesis | Information Gained |

| In Situ FTIR | Monitoring functional group transformations. acs.org | Reaction kinetics, endpoint determination. acs.org |

| In Situ Raman | Tracking changes in molecular vibrations. spectroscopyonline.com | Identification of intermediates, catalyst behavior. |

| In Situ NMR | Observing changes in the chemical environment of nuclei. | Structural elucidation of intermediates, mechanistic insights. |

| In Situ Fluorescence | Monitoring photochemical reactions of fluorescent pyridazine derivatives. rsc.org | Real-time tracking of reaction processes. rsc.org |

Exploration of Novel Catalytic Systems for Pyridazine Functionalization

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For halogenated pyridazines, new catalysts are needed to enable more efficient and selective functionalization of the pyridazine ring.

Transition metal catalysis, particularly with palladium, copper, and nickel, has been instrumental in the development of cross-coupling reactions for C-C and C-heteroatom bond formation on the pyridazine scaffold. rsc.orgresearchgate.netresearchgate.net Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are widely used to introduce a variety of substituents onto the pyridazine ring. researchgate.net

Future research in this area will focus on:

Developing more active and selective catalysts: This includes the design of new ligands and the use of nanomaterials as catalyst supports.

Exploring C-H activation strategies: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov

Utilizing photoredox catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions.

Palladium-catalyzed C-H halogenation and acetoxylation reactions of pyridyl-directed sulfides have shown the potential for selective C-X bond formation without oxidation of the sulfur atom. nih.gov

Q & A

Basic: What are the key synthetic methodologies for 4-Bromo-3-methylpyridazine hydrobromide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves halogenation and subsequent hydrobromide salt formation. Key steps include:

- Halogenation : Bromination of 3-methylpyridazine derivatives under controlled conditions (e.g., using HBr or PBr₃ as brominating agents).

- Salt Formation : Reaction with hydrobromic acid to stabilize the product.

Optimization : - Temperature : Maintained between 0–5°C during bromination to avoid side reactions .

- pH : Adjusted to ~3.5–4.0 during salt crystallization to maximize purity .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

Basic: How is the structure and purity of this compound confirmed experimentally?

Answer:

Analytical techniques include:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) :

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Br percentages .

Basic: What safety protocols are recommended for handling this compound?

Answer:

While toxicological data for this compound are limited, general precautions for brominated heterocycles apply:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Ventilation : Use fume hoods to avoid inhalation of particulate matter .

Advanced: How do protonation sites and hydrogen-bonding patterns influence its pharmaceutical potential?

Answer:

Structural studies of related hydrobromide salts (e.g., pyridinium bromides) reveal:

- Protonation Sites : The pyridazine nitrogen is preferentially protonated, enhancing solubility and bioavailability .

- Hydrogen Bonding : Bromide ions form strong interactions with amine groups, stabilizing crystal lattices and influencing dissolution rates .

Implications : These features are critical for drug formulation, as they affect stability and pharmacokinetics .

Advanced: How can researchers resolve contradictions in reported structural data for hydrobromide salts?

Answer:

Contradictions arise due to limited structural characterization (e.g., lack of single-crystal XRD data). Recommended approaches:

- XRD Analysis : Resolve ambiguities in protonation sites and hydrogen-bonding networks .

- Comparative NMR : Compare chemical shifts with structurally characterized analogs (e.g., 4-bromo-N-ethylpyridazin-3-amine hydrobromide) .

- DFT Calculations : Predict preferred protonation sites and validate against experimental data .

Advanced: What methodologies optimize its use as a building block in heterocyclic synthesis?

Answer:

The compound serves as a precursor for:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 3-methyl-4-arylpyridazines) .

- Nucleophilic Substitution : Displacement of bromine with amines or thiols generates functionalized pyridazines .

Optimization Tips : - Use Pd(PPh₃)₄ as a catalyst for coupling reactions (yields >75%) .

- Microwave-assisted synthesis reduces reaction times for substitutions .

Advanced: What challenges exist in elucidating its mechanism of action in biological systems?

Answer:

Key challenges include:

- Binding Interactions : Limited structural data on target proteins (e.g., kinases or receptors) .

- Metabolic Stability : Bromine substituents may affect cytochrome P450 interactions, requiring metabolic profiling .

Strategies : - Molecular Docking : Predict binding modes using homology models .

- In Vitro Assays : Test inhibition of enzymatic activity (e.g., kinase assays) to identify targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.